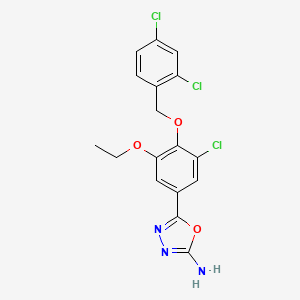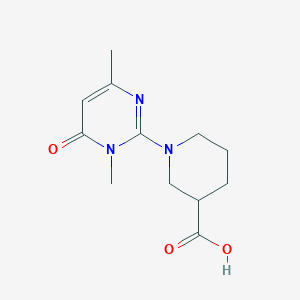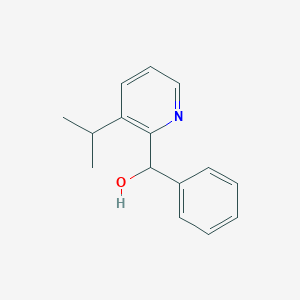
5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom, and is substituted with acetyl, amino, dichlorophenyl, methyl, and carbonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The acetyl, amino, dichlorophenyl, methyl, and carbonitrile groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct placement of each substituent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-2-amino-4-phenyl-6-methyl-4H-pyran-3-carbonitrile: Similar structure but lacks the dichlorophenyl group.
5-acetyl-2-amino-4-(3,4-dimethylphenyl)-6-methyl-4H-pyran-3-carbonitrile: Similar structure but has dimethylphenyl instead of dichlorophenyl.
Uniqueness
The presence of the dichlorophenyl group in 5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile imparts unique chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C15H12Cl2N2O2 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-7(20)13-8(2)21-15(19)10(6-18)14(13)9-3-4-11(16)12(17)5-9/h3-5,14H,19H2,1-2H3 |
InChI Key |
KGXZLQRGNGWNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)Cl)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11785517.png)




![3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B11785550.png)

![1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785556.png)
![3-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11785570.png)





